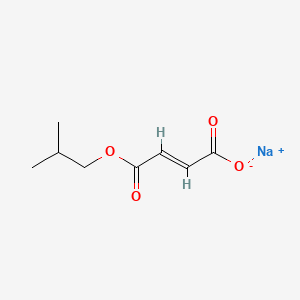
Sodium isobutyl 2-butenedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium isobutyl 2-butenedioate can be synthesized through the esterification of maleic anhydride with isobutanol, followed by neutralization with sodium hydroxide. The reaction typically occurs under reflux conditions with a suitable catalyst to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction mixture is continuously stirred and heated to maintain optimal reaction conditions. After the esterification, the product is purified through crystallization or distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Sodium isobutyl 2-butenedioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the isobutyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium isobutyl 2-butenedioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: It serves as a buffer in biochemical assays and as a stabilizer for enzymes and proteins.
Medicine: It is investigated for its potential use in drug delivery systems and as a pharmaceutical excipient.
Industry: It is utilized in the manufacture of polymers, coatings, and adhesives due to its excellent binding properties
Mechanism of Action
The mechanism of action of sodium isobutyl 2-butenedioate involves its interaction with various molecular targets and pathways. In biochemical assays, it acts as a buffer, maintaining the pH of the reaction mixture. In drug delivery systems, it enhances the solubility and stability of active pharmaceutical ingredients, facilitating their absorption and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Sodium isobutyl xanthate: Used in mineral flotation processes.
Sodium diethyl dithiophosphate: Employed as a flotation agent in mining.
Sodium butyl maleate: Similar structure but with a butyl group instead of an isobutyl group
Uniqueness
Sodium isobutyl 2-butenedioate is unique due to its specific isobutyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific binding and stabilization characteristics.
Properties
CAS No. |
85099-22-5 |
|---|---|
Molecular Formula |
C8H11NaO4 |
Molecular Weight |
194.16 g/mol |
IUPAC Name |
sodium;(E)-4-(2-methylpropoxy)-4-oxobut-2-enoate |
InChI |
InChI=1S/C8H12O4.Na/c1-6(2)5-12-8(11)4-3-7(9)10;/h3-4,6H,5H2,1-2H3,(H,9,10);/q;+1/p-1/b4-3+; |
InChI Key |
NOPQDTLCPQHNRM-BJILWQEISA-M |
Isomeric SMILES |
CC(C)COC(=O)/C=C/C(=O)[O-].[Na+] |
Canonical SMILES |
CC(C)COC(=O)C=CC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















